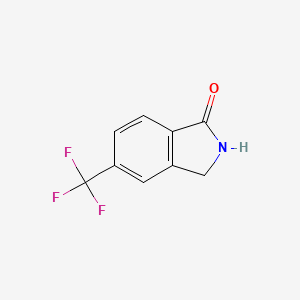

5-(Trifluorometil)isoindolin-1-ona

Descripción general

Descripción

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another approach involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives .Molecular Structure Analysis

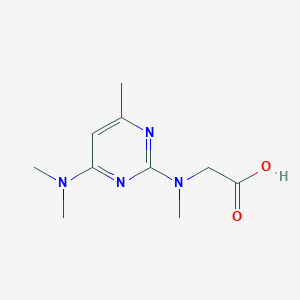

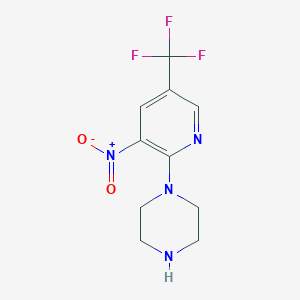

The molecular formula of 5-(Trifluoromethyl)isoindolin-1-one is C9H6F3NO . Its average mass is 223.623 Da and its monoisotopic mass is 223.037567 Da .Chemical Reactions Analysis

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Although many different pathways of synthesis have been described, they do not follow green chemistry principles .Aplicaciones Científicas De Investigación

Síntesis de 2-Trifluorometilindoles

El compuesto se puede usar en la síntesis de 2-trifluorometilindoles a partir de indoles . Este proceso introduce selectivamente trifluorometilo a los indoles en la posición C2 . Este método se describe como eficiente, fácil de manejar, barato y de baja toxicidad .

Síntesis farmacéutica

Los heterociclos de N-isoindolina-1,3-diona, que se caracterizan por un núcleo de isoindolina y grupos carbonilo en las posiciones 1 y 3, han ganado una atención significativa por su posible uso en la síntesis farmacéutica . Las relaciones estructura-actividad y las propiedades biológicas de los derivados de N-isoindolina-1,3-diona se están estudiando con el objetivo de desbloquear su potencial como agentes terapéuticos .

Herbicidas

Los heterociclos de N-isoindolina-1,3-diona también se están explorando por su posible uso en el desarrollo de herbicidas . La estructura química única de estos compuestos podría ofrecer potencialmente nuevos mecanismos de acción contra las malezas.

Colorantes y tintes

El compuesto tiene aplicaciones potenciales en la producción de colorantes y tintes . La naturaleza aromática del núcleo de isoindolina podría contribuir potencialmente a las propiedades de color de estos materiales.

Aditivos para polímeros

Los heterociclos de N-isoindolina-1,3-diona se pueden usar como aditivos en polímeros . Estos compuestos podrían mejorar potencialmente las propiedades del polímero, como su estabilidad, durabilidad o resistencia a los factores ambientales.

Síntesis orgánica

El compuesto se usa en síntesis orgánica . Su estructura química y reactividad únicas lo convierten en una herramienta valiosa en la síntesis de moléculas orgánicas complejas.

Materiales fotocrómicos

Los heterociclos de N-isoindolina-1,3-diona se están explorando por su posible uso en materiales fotocrómicos . Estos materiales cambian de color en respuesta a la luz, y las propiedades únicas de estos heterociclos podrían mejorar potencialmente este efecto.

Pruebas in silico

Estos compuestos derivados de análogos de aminas biogénicas importantes se probaron in silico (en el receptor de dopamina D2 humano) para predecir sus afinidades y algunos parámetros farmacocinéticos .

Mecanismo De Acción

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Safety and Hazards

Direcciones Futuras

The isoindolin-1-one core-based analogs were designed to carry two independent features, i.e., interaction with the residues in the selectivity pocket and access inside the alkyl affinity pocket, while bicyclic HBM mimicked the adenine ring of ATP . This suggests potential future directions for the development of new drugs based on the isoindolin-1-one structure .

Análisis Bioquímico

Biochemical Properties

5-(Trifluoromethyl)isoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme that regulates the cell cycle and transcription by phosphorylating key proteins involved in these processes. Molecular docking studies have shown that 5-(Trifluoromethyl)isoindolin-1-one exhibits high binding affinity to the active site of CDK7, forming conventional hydrogen bonds with amino acid residues such as lysine 139 and lysine 41 . These interactions suggest that 5-(Trifluoromethyl)isoindolin-1-one can effectively inhibit CDK7 activity, thereby influencing cell cycle progression and transcription regulation.

Cellular Effects

The effects of 5-(Trifluoromethyl)isoindolin-1-one on various cell types and cellular processes have been studied extensively. In cancer cells, particularly breast cancer cells, 5-(Trifluoromethyl)isoindolin-1-one has been shown to inhibit cell proliferation by blocking the activity of CDK7 . This inhibition leads to cell cycle arrest at the G1 phase, preventing the cells from progressing to the S phase where DNA replication occurs. Additionally, 5-(Trifluoromethyl)isoindolin-1-one affects cell signaling pathways by modulating the phosphorylation status of key signaling proteins, thereby altering gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethyl)isoindolin-1-one exerts its effects primarily through the inhibition of CDK7. The compound binds to the active site of CDK7, forming hydrogen bonds with lysine 139 and lysine 41 . This binding prevents the phosphorylation of target proteins, thereby inhibiting their activity. Additionally, 5-(Trifluoromethyl)isoindolin-1-one may influence gene expression by altering the activity of transcription factors that are regulated by CDK7. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)isoindolin-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 5-(Trifluoromethyl)isoindolin-1-one can lead to sustained inhibition of CDK7 activity, resulting in prolonged cell cycle arrest and reduced cell proliferation. The compound’s effects may diminish over time due to potential adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)isoindolin-1-one vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK7 activity without causing significant toxicity . At higher doses, 5-(Trifluoromethyl)isoindolin-1-one may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects but may increase the risk of toxicity.

Metabolic Pathways

5-(Trifluoromethyl)isoindolin-1-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further processed for excretion. The interaction of 5-(Trifluoromethyl)isoindolin-1-one with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the cell.

Transport and Distribution

Within cells and tissues, 5-(Trifluoromethyl)isoindolin-1-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 5-(Trifluoromethyl)isoindolin-1-one may accumulate in specific compartments, depending on its affinity for various intracellular structures. This localization can influence the compound’s activity and effectiveness.

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)isoindolin-1-one is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with CDK7 and other target proteins . Post-translational modifications and targeting signals may direct 5-(Trifluoromethyl)isoindolin-1-one to specific subcellular compartments, enhancing its ability to modulate cellular processes. The localization of 5-(Trifluoromethyl)isoindolin-1-one within the cell can also affect its stability and degradation.

Propiedades

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-13-8(7)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMSAQINGSZASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261590-26-4 | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)